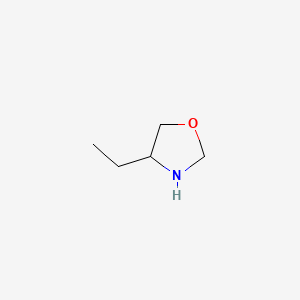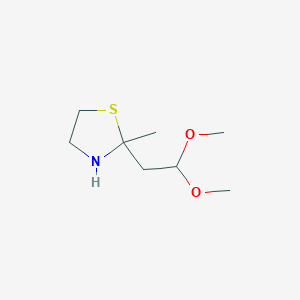![molecular formula C31H33NO5 B14648282 Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester CAS No. 52899-27-1](/img/structure/B14648282.png)
Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with hexyloxy and butyl-2-cyanophenoxycarbonyl groups. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester typically involves multiple steps. One common method includes the esterification of 4-(hexyloxy)benzoic acid with 4-butyl-2-cyanophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester and cyanophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)benzoic acid: Shares the hexyloxybenzoic acid core but lacks the butyl-2-cyanophenoxycarbonyl group.
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester: Similar ester structure but with different substituents.
Benzoic acid, 4-(hexyloxy)-, 4-[(4-nitrophenoxy)carbonyl]phenyl ester: Contains a nitrophenoxy group instead of the butyl-2-cyanophenoxy group.
Uniqueness
The uniqueness of benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
52899-27-1 |
|---|---|
Molecular Formula |
C31H33NO5 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4-(4-butyl-2-cyanophenoxy)carbonylphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C31H33NO5/c1-3-5-7-8-20-35-27-15-11-24(12-16-27)30(33)36-28-17-13-25(14-18-28)31(34)37-29-19-10-23(9-6-4-2)21-26(29)22-32/h10-19,21H,3-9,20H2,1-2H3 |
InChI Key |
LUFFCZRQCYEJQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)



![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)

![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
